molecular formula C10H15N3O2 B11777459 Methyl 3-(piperidin-4-yl)-1H-pyrazole-4-carboxylate

Methyl 3-(piperidin-4-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B11777459
M. Wt: 209.24 g/mol
InChI Key: PAYQPOZESPRQEV-UHFFFAOYSA-N
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Description

Methyl 3-(piperidin-4-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that combines the structural features of piperidine and pyrazole. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(piperidin-4-yl)-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of a piperidine derivative with a pyrazole precursor under controlled conditions. For instance, the reaction of 4-piperidone with hydrazine hydrate followed by esterification can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pH control, are crucial to ensure the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(piperidin-4-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds .

Scientific Research Applications

Methyl 3-(piperidin-4-yl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(piperidin-4-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison: Methyl 3-(piperidin-4-yl)-1H-pyrazole-4-carboxylate is unique due to its specific combination of piperidine and pyrazole rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it suitable for specific applications in medicinal chemistry and drug development .

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

methyl 5-piperidin-4-yl-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C10H15N3O2/c1-15-10(14)8-6-12-13-9(8)7-2-4-11-5-3-7/h6-7,11H,2-5H2,1H3,(H,12,13)

InChI Key

PAYQPOZESPRQEV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(NN=C1)C2CCNCC2

Origin of Product

United States

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